Padanamide A

Antimalarial *Plasmodium falciparum* Marine natural product

Padanamide A is a highly modified linear tetrapeptide devoid of proteinogenic amino acids. Unlike its analog Padanamide B, it shows potent and selective in vitro antimalarial activity (P. falciparum EC50 160–340 nM) without cytotoxicity to HEK293 or HepG2 cells. Its bioactivity is genetically linked to cysteine (AAH1) and methionine (MET32) pathway disruption. The complete biosynthetic gene cluster (padQ-dependent) and published total synthesis de-risk supply and support SAR programs. Ideal for antimalarial drug discovery, sulfur metabolism studies, and biosynthetic engineering.

Molecular Formula C31H47N7O9
Molecular Weight 661.7 g/mol
CAS No. 1314881-80-5
Cat. No. B3026302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadanamide A
CAS1314881-80-5
Molecular FormulaC31H47N7O9
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O
InChIInChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1
InChIKeyIAYPOIKGUHHBAU-DYTCPEOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Padanamide A (CAS: 1314881-80-5): Technical Specification and Procurement Reference for a Marine-Derived Linear Tetrapeptide


Padanamide A (CAS: 1314881-80-5) is a highly modified linear tetrapeptide first isolated from a marine-derived *Streptomyces* species (strain RJA2928) [1]. Its structure is distinguished by the complete absence of proteinogenic amino acids, instead incorporating unusual heterocyclic moieties, including (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) at its C-terminus [2][3]. The compound demonstrates potent *in vitro* activity against multiple strains of the malaria parasite *Plasmodium falciparum* (EC50s = 160–340 nM), while exhibiting a favorable selectivity profile by showing no cytotoxicity against non-cancerous human cell lines (HEK293, HepG2) [4].

Procurement Risk Alert: Why Padanamide B and General Peptide Libraries Cannot Substitute for Padanamide A


Generic substitution with its closest structural analog, Padanamide B, is not scientifically valid for several quantifiable reasons. While both are co-isolated linear tetrapeptides, they exhibit divergent structural and functional properties. Critically, Padanamide B is cytotoxic to Jurkat T lymphocytes, whereas Padanamide A is not [1]. This differential activity correlates with a key structural divergence: Padanamide A incorporates an S-Aopc C-terminus derived from a PadQ-catalyzed carbamoylation of L-2,4-diaminobutyrate, while Padanamide B contains an S-Apd C-terminus likely derived from glutamine [2][3]. Furthermore, yeast deletion-mutant chemical genomics profiling identifies specific genetic loci of bioactivity (AAH1 and MET32) for Padanamide A, which may not be conserved in Padanamide B due to its distinct C-terminal heterocycle [1]. Thus, procuring Padanamide B in place of Padanamide A would introduce significant confounding variables related to both target engagement and cytotoxicity.

Quantitative Differentiation Guide: Verifiable Selection Criteria for Padanamide A over Padanamide B and Related Analogs


Comparative Antiplasmodial Potency of Padanamide A

Padanamide A demonstrates potent and consistent antiplasmodial activity against a panel of *Plasmodium falciparum* strains [1]. In direct head-to-head comparison, it exhibits sub-micromolar efficacy.

Antimalarial *Plasmodium falciparum* Marine natural product

Differential Cytotoxicity Profile of Padanamide A

A key differentiator for Padanamide A is its selective cytotoxicity profile [1]. While it is non-toxic to non-cancerous cells, it exhibits a distinct profile against a cancer cell line.

Cytotoxicity Selectivity Cell-based assay

Mechanistic Insights from Yeast Chemical Genomics

Unbiased chemical genomics analysis using *Saccharomyces cerevisiae* deletion mutants provides a distinct mechanism-of-action fingerprint for Padanamide A [1].

Mechanism of action Chemical genomics Cysteine biosynthesis

Structural Confirmation by Total Synthesis and Biosynthetic Gene Dependency

The identity of Padanamide A is rigorously validated by two independent, orthogonal methods: a completed total synthesis and targeted biosynthetic gene inactivation [1][2].

Total synthesis Biosynthesis Structure elucidation

Validated Research Applications for Padanamide A: Leveraging Quantitative Evidence for Scientific Decision-Making


Targeted Chemical Biology Probes for Cysteine/Methionine Metabolism

Researchers investigating sulfur amino acid metabolism and its regulation can utilize Padanamide A as a selective chemical probe. Yeast chemical genomics data has definitively linked Padanamide A's bioactivity to the AAH1 (cysteine biosynthesis) and MET32 (methionine regulation) genes in *S. cerevisiae* [1]. This provides a unique, genetically validated tool for perturbing and interrogating these specific pathways, a feature not shared by its analog Padanamide B, for which comparable genetic interaction data are not available [1].

Antimalarial Discovery and Mode-of-Action Studies

Padanamide A serves as a validated hit compound for antimalarial drug discovery programs. It demonstrates potent *in vitro* activity against a panel of *P. falciparum* strains (EC50s = 160–340 nM), while exhibiting a favorable selectivity profile against non-cancerous human cell lines (HEK293) [1]. In contrast, Padanamide B lacks this antiplasmodial activity (EC50 > 10 µM) [1], making Padanamide A the unequivocal choice for further medicinal chemistry optimization and target deconvolution studies in the context of malaria.

Biosynthetic Engineering of Nonribosomal Peptides

Padanamide A is an ideal candidate for biosynthetic and metabolic engineering studies. The complete biosynthetic gene cluster has been identified, and a clear genetic switch has been characterized: the *padQ* carbamoyltransferase gene is essential for the production of Padanamide A but not Padanamide B [2]. This established genetic dependency provides a defined target for rational pathway engineering to increase titers or generate novel analogs through precursor-directed biosynthesis, a level of control not yet validated for the *padQ*-independent production of Padanamide B [2].

Sourcing Structurally Confirmed Compound for SAR Campaigns

Procurement of Padanamide A for structure-activity relationship (SAR) studies is justified by the availability of a published total synthesis [3]. This synthetic route not only confirms the compound's absolute stereochemistry, but also provides a conceptual blueprint for the synthesis of novel analogs for lead optimization. The existence of a fully synthetic route de-risks long-term supply and ensures chemical reproducibility for ongoing medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Padanamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.